molecular formula C21H22N2O5S2 B11696097 diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate

diethyl 3-methyl-5-({[(2E)-3-phenylprop-2-enoyl]carbamothioyl}amino)thiophene-2,4-dicarboxylate

Cat. No.: B11696097
M. Wt: 446.5 g/mol
InChI Key: ZJUWYDNMXFQWRL-VAWYXSNFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by its unique structure, which includes multiple functional groups such as esters, amides, and thioamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the thiophene ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with elemental sulfur.

    Introduction of ester groups: Esterification reactions are carried out using ethanol and an acid catalyst.

    Addition of the amide and thioamide groups: These functional groups are introduced through nucleophilic substitution reactions, using appropriate amines and thioamides.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.

    Reduction: Reduction reactions can target the ester and amide groups, converting them to alcohols and amines, respectively.

    Substitution: Nucleophilic substitution reactions can occur at various positions on the thiophene ring and the functional groups attached to it.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, primary and secondary amines.

Major Products Formed

    Oxidation products: Sulfoxides and sulfones.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted thiophenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical processes.

    Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic properties.

Biology

    Biological Probes: The compound can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds.

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, providing insights into enzyme function and regulation.

Medicine

    Drug Development: The compound’s structure allows for the exploration of its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Diagnostics: It can be used in diagnostic assays to detect the presence of certain biomolecules.

Industry

    Polymer Production: The compound can be used as a monomer in the synthesis of polymers with unique properties.

    Agriculture: It may have applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The mechanism of action of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity. The presence of multiple functional groups allows it to engage in various types of chemical interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • DIETHYL 3-METHYL-5-[(PHENOXYCARBONYL)AMINO]THIOPHENE-2,4-DICARBOXYLATE
  • DIETHYL 3-METHYL-5-[(TRIFLUOROACETYL)AMINO]-2,4-THIOPHENEDICARBOXYLATE
  • DIETHYL 5-AMINO-3-METHYL-2,4-THIOPHENEDICARBOXYLATE OXALATE

Uniqueness

The uniqueness of 2,4-DIETHYL 3-METHYL-5-({[(2E)-3-PHENYLPROP-2-ENAMIDO]METHANETHIOYL}AMINO)THIOPHENE-2,4-DICARBOXYLATE lies in its specific combination of functional groups and the resulting chemical properties. The presence of both ester and thioamide groups, along with the phenylprop-2-enamido moiety, provides a distinct set of reactivity and interaction profiles that are not commonly found in other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H22N2O5S2

Molecular Weight

446.5 g/mol

IUPAC Name

diethyl 3-methyl-5-[[(E)-3-phenylprop-2-enoyl]carbamothioylamino]thiophene-2,4-dicarboxylate

InChI

InChI=1S/C21H22N2O5S2/c1-4-27-19(25)16-13(3)17(20(26)28-5-2)30-18(16)23-21(29)22-15(24)12-11-14-9-7-6-8-10-14/h6-12H,4-5H2,1-3H3,(H2,22,23,24,29)/b12-11+

InChI Key

ZJUWYDNMXFQWRL-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)/C=C/C2=CC=CC=C2

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.